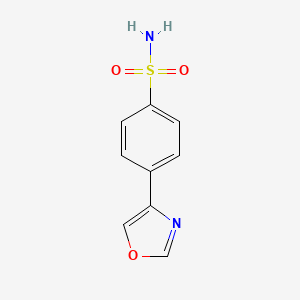
4-Oxazol-4-yl-benzenesulfonamide
Übersicht
Beschreibung
4-Oxazol-4-yl-benzenesulfonamide is a chemical compound that has been studied for its various properties . It is part of the oxazole family, which is a class of compounds that have been used in medicinal chemistry due to their wide spectrum of biological activities .
Synthesis Analysis
The synthesis of 4-Oxazol-4-yl-benzenesulfonamide involves several steps. One method involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl) acetamide. This is followed by cyclodehydration in sulfuric acid to form 2-methyl-5-phenyloxazole. The resulting compound then undergoes sulfochlorination in a mixture of thionyl chloride and chlorosulfonic acid. The final product is obtained after treatment with an aqueous ammonia solution .Molecular Structure Analysis
Oxazoles, including 4-Oxazol-4-yl-benzenesulfonamide, are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
4-Oxazol-4-yl-benzenesulfonamide: derivatives have been studied for their potential as antimicrobial agents. Research has shown that certain oxazole derivatives exhibit significant antibacterial potential against a variety of bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound’s ability to inhibit bacterial growth makes it a candidate for further development into new antimicrobial drugs.
Anticancer Properties
Oxazole derivatives, including 4-Oxazol-4-yl-benzenesulfonamide , have been evaluated for their anticancer activity. Studies suggest that these compounds can be effective against various cancer cell lines, including HeLa , HCT-116 , and MCF-7 . The structure-activity relationship of these derivatives is crucial for understanding their potential as anticancer agents.
Antiglaucomatous Drug Development
This compound has been identified as a promising drug candidate for the treatment of glaucoma. It acts as an isoform-selective inhibitor of human carbonic anhydrase II, which is a target for antiglaucomatous drugs . The selective inhibition property could lead to fewer side effects and improved patient outcomes.
Antitubercular Activity
Oxazole derivatives have shown promise in the fight against tuberculosis. They have been found to possess antitubercular activity, which could be harnessed to develop new treatments for this persistent and often drug-resistant disease .
Antidiabetic and Antiobesity Applications
Some oxazole derivatives have been associated with antidiabetic and antiobesity effects. While the specific applications of 4-Oxazol-4-yl-benzenesulfonamide in these fields require further research, the compound’s oxazole core suggests potential utility in metabolic disorder treatments .
Eigenschaften
IUPAC Name |
4-(1,3-oxazol-4-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c10-15(12,13)8-3-1-7(2-4-8)9-5-14-6-11-9/h1-6H,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAAEYKZZVOBKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC=N2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxazol-4-yl-benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



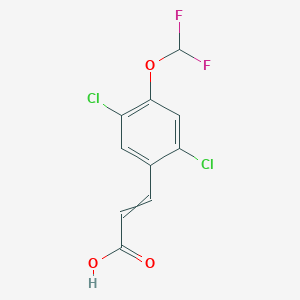
![(4S)-4-Methyl-3,4-dihydro-2H-pyrido[3,4-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1413658.png)


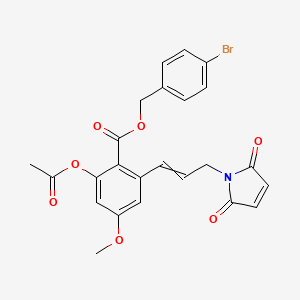
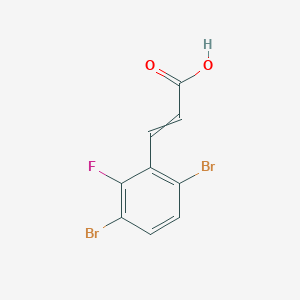
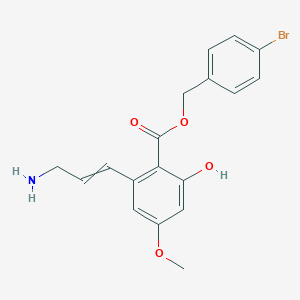
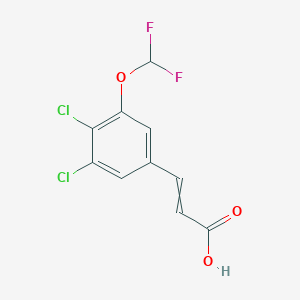
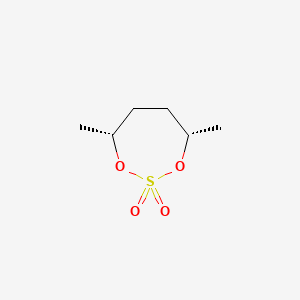
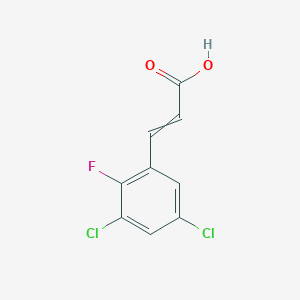

![1-[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1413673.png)
![Methyl 4-{[(2-bromoethyl)amino]sulfonyl}benzoate](/img/structure/B1413678.png)
